N-{(5Z)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide
Overview
Description
N-{(5Z)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, an acetamide group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(5Z)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazole derivative and an appropriate benzaldehyde derivative.
Substitution Reactions: The ethoxy and prop-2-en-1-yloxy groups are introduced through nucleophilic substitution reactions using suitable alkyl halides and alcohols.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{(5Z)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzylidene or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, alcohols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
N-{(5Z)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{(5Z)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’- (3-ETHOXY-4-HYDROXYBENZYLIDENE)HEXADECANOHYDRAZIDE
- NICOTINIC ACID (3-ETHOXY-4-HYDROXY-BENZYLIDENE)-HYDRAZIDE
Uniqueness
N-{(5Z)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-4-8-23-13-7-6-12(9-14(13)22-5-2)10-15-16(21)19-17(24-15)18-11(3)20/h4,6-7,9-10H,1,5,8H2,2-3H3,(H,18,19,20,21)/b15-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAXCZIBTPVTIK-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)NC(=O)C)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)NC(=O)C)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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